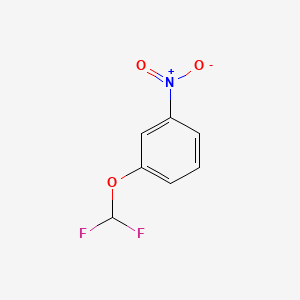

1-(Difluoromethoxy)-3-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(difluoromethoxy)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-6-3-1-2-5(4-6)10(11)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVCZALWNPMMSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378890 | |

| Record name | 1-(difluoromethoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22236-07-3 | |

| Record name | 1-(difluoromethoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Difluoromethoxy)nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Difluoromethoxy)-3-nitrobenzene CAS number 22236-07-3

An In-Depth Technical Guide to 1-(Difluoromethoxy)-3-nitrobenzene

CAS Number: 22236-07-3

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, properties, applications, and safety profile.

Physicochemical Properties

This compound is a colorless to light yellow oil at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 22236-07-3 | [2] |

| Molecular Formula | C₇H₅F₂NO₃ | [2] |

| Molecular Weight | 189.12 g/mol | [2] |

| Appearance | Colourless to Light Yellow Oil | [1] |

| Storage Conditions | 2-8°C, Sealed in a dry place | [1] |

| Synonyms | 3-(Difluoromethoxy)nitrobenzene, Difluoromethyl 3-nitrophenyl ether | [2] |

| SMILES | FC(OC1=CC=CC(--INVALID-LINK--=O)=C1)F | [2] |

| InChIKey | NYVCZALWNPMMSQ-UHFFFAOYSA-N | [From First Search] |

| Topological Polar Surface Area | 52.37 Ų | [From First Search] |

| LogP (calculated) | 2.1962 | [From First Search] |

| Hydrogen Bond Acceptors | 3 | [From First Search] |

| Hydrogen Bond Donors | 0 | [From First Search] |

| Rotatable Bonds | 3 | [From First Search] |

Synthesis and Experimental Protocols

The primary synthesis route to this compound is through the difluoromethylation of 3-nitrophenol. Several methods exist, with the water-phase process using chlorodifluoromethane being a documented approach.[3][4] More modern laboratory-scale methods often employ reagents like sodium 2-chloro-2,2-difluoroacetate as a difluorocarbene precursor.[5][6]

Experimental Protocol: Synthesis via Difluoromethylation

This protocol is a representative method adapted from patent literature and established procedures for phenol difluoromethylation.[3][4][5][6]

Materials:

-

3-Nitrophenol (1.0 equiv)

-

Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

-

Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-nitrophenol (1.0 equiv) and cesium carbonate (1.5 equiv).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous DMF via syringe.

-

Heating and Reagent Addition: Heat the mixture to 80-100°C. Once the temperature stabilizes, add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) to the reaction mixture in one portion under a positive flow of nitrogen.

-

Reaction Monitoring: Stir the reaction vigorously at 100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-8 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and water.

-

Extraction: Separate the layers. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed using reverse-phase HPLC.[7][8]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point could be a 60:40 mixture of Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural confirmation is achieved via NMR.[9][10]

-

¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons, with coupling patterns determined by their substitution, and a triplet for the -OCHF₂ proton around δ 6.5-7.5 ppm (J ≈ 74 Hz).

-

¹³C NMR: The carbon spectrum will display signals for the aromatic carbons and a triplet for the difluoromethoxy carbon (J ≈ 240 Hz).

-

¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms will be observed.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

Applications in Drug Development

This compound serves as a crucial building block, particularly for synthesizing inhibitors of fungal (1,3)-β-D-glucan synthase.[1] This enzyme is essential for the integrity of the fungal cell wall, making it a prime target for antifungal drugs.[11][12]

Mechanism of Action: Glucan Synthase Inhibition

The fungal cell wall, which is absent in mammalian cells, is critical for protecting the fungus from osmotic stress.[11] A major structural component of this wall is the polysaccharide (1,3)-β-D-glucan.[11][13]

-

Synthesis: The enzyme complex (1,3)-β-D-glucan synthase, with its catalytic subunit FKS1, is embedded in the fungal plasma membrane.[14][15]

-

Function: FKS1 catalyzes the polymerization of UDP-glucose into long glucan chains, which are then extruded into the extracellular space to form the cell wall.[13][16]

-

Inhibition: Glucan synthase inhibitors, such as the echinocandin class of drugs, non-competitively bind to the FKS1 subunit.[17] This binding disrupts the enzyme's function, halting glucan synthesis.[11]

-

Outcome: The lack of new glucan polymers leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell lysis.[11][17]

Derivatives of this compound are developed to be potent and selective inhibitors of this critical fungal enzyme.[1]

Toxicology, Metabolism, and Safety

While specific toxicological data for this compound is limited, its safety profile can be inferred from data on related nitroaromatic compounds.[18] Nitroaromatics are known to be biologically active, and their metabolism is a key determinant of their toxicity.[1][19][20]

Safety and Hazard Information

The compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]

| Hazard Type | GHS Classification | Precautionary Statement(s) | Source(s) |

| Acute Toxicity | H302: Harmful if swallowed. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [18] |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [18] |

| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [18] |

| Respiratory | H335: May cause respiratory irritation. | P261: Avoid breathing vapours/spray. P271: Use only outdoors or in a well-ventilated area. | [18] |

Metabolic Pathway

The metabolism of nitroaromatic compounds is primarily reductive and occurs in the liver and by intestinal microflora.[1][21] The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally amino metabolites.[20][21] These intermediates, particularly the nitroso and hydroxylamino species, are reactive electrophiles that can bind to cellular macromolecules, which is a primary mechanism of their toxicity.[19][21]

References

- 1. tandfonline.com [tandfonline.com]

- 2. chemscene.com [chemscene.com]

- 3. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 4. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 5. orgsyn.org [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. mdpi.com [mdpi.com]

- 10. alpaipars.com [alpaipars.com]

- 11. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]

- 12. Glucan Synthesis Inhibitors - Doctor Fungus [drfungus.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Structural and mechanistic insights into fungal β-1,3-glucan synthase FKS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FKS1 | SGD [yeastgenome.org]

- 16. Cryo-EM structure of the β-1,3-glucan synthase FKS1-Rho1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. scielo.br [scielo.br]

- 20. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Difluoromethoxy)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Difluoromethoxy)-3-nitrobenzene, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and logical workflow visualizations.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₅F₂NO₃[1][2][3] |

| Molecular Weight | 189.12 g/mol [1][2][3] |

| Appearance | Clear pale yellow to yellow liquid |

| Boiling Point | 240°C to 242°C[2] |

| Density | 1.391 g/cm³[2] |

| Flash Point | >110°C (230°F)[2] |

| Refractive Index | 1.4995-1.5035 @ 20°C |

| Storage | Sealed in dry, 2-8°C[3] |

| CAS Number | 22236-07-3[1][2][3] |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties of this compound are outlined below.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of m-nitrophenol with a difluoromethylating agent in the presence of a base.[4][5]

Materials:

-

m-Nitrophenol

-

Difluorochloromethane

-

Sodium hydroxide

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., magnesium sulfate)

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and gas inlet, dissolve m-nitrophenol and a phase-transfer catalyst in an aqueous solution of sodium hydroxide.[4]

-

Heat the mixture to a specified temperature (e.g., 85-95°C) with vigorous stirring.[4][5]

-

Introduce difluorochloromethane gas into the reaction mixture over a period of several hours.[4]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and extract the product with an organic solvent.[4]

-

Wash the organic phase with water and brine, then dry it over a suitable drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation to yield this compound.[4]

Determination of Boiling Point

The boiling point can be determined using a distillation apparatus.

Materials:

-

Sample of this compound

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle

Procedure:

-

Place a small volume of the sample in the distillation flask along with boiling chips.

-

Set up the distillation apparatus with the thermometer bulb positioned at the level of the side arm leading to the condenser.

-

Gradually heat the flask using the heating mantle.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Density

The density of the liquid can be determined by measuring the mass of a known volume.

Materials:

-

Sample of this compound

-

Pycnometer or a graduated cylinder

-

Analytical balance

Procedure:

-

Measure the mass of the clean, dry pycnometer (or graduated cylinder).

-

Fill the pycnometer with the sample up to a calibrated mark, ensuring there are no air bubbles.

-

Measure the mass of the pycnometer containing the sample.

-

The mass of the sample is the difference between the two weighings.

-

The density is calculated by dividing the mass of the sample by its known volume.

Determination of Solubility

A general procedure to determine the solubility of the compound in various solvents is as follows.

Materials:

-

Sample of this compound

-

A range of solvents (e.g., water, ethanol, acetone, hexane)

-

Test tubes

-

Vortex mixer or shaker

-

Water bath (for temperature control)

Procedure:

-

Add a small, measured amount of the sample to a test tube.

-

Add a known volume of the solvent to the test tube.

-

Agitate the mixture vigorously at a constant temperature.

-

Observe if the solute completely dissolves.

-

If it dissolves, add more solute in small, known increments until a saturated solution is formed (i.e., a small amount of undissolved solute remains).

-

The solubility can then be expressed as the mass of solute per volume of solvent.

Experimental and Logical Workflows

To understand the placement of physicochemical characterization within the broader context of chemical research, the following workflow diagram is provided.

This diagram illustrates the logical progression from the initial synthesis of a compound, through its purification and structural confirmation, to the detailed characterization of its physical and chemical properties, and finally to its end-use or further chemical transformations.

References

- 1. chemscene.com [chemscene.com]

- 2. 1-Difluoromethoxy-3-nitrobenzene, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 22236-07-3|this compound|BLD Pharm [bldpharm.com]

- 4. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 5. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

1-(Difluoromethoxy)-3-nitrobenzene molecular weight and formula

For Research and Development Use Only

This document provides essential chemical and physical data for 1-(difluoromethoxy)-3-nitrobenzene, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Chemical Properties

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical method development, and chemical structure elucidation.

| Identifier | Value | Source |

| Molecular Formula | C₇H₅F₂NO₃ | [1][2][3] |

| Molecular Weight | 189.12 g/mol | [1][2][3][4] |

| CAS Number | 22236-07-3 | [1][3][4] |

| Synonyms | alpha,alpha-Difluoro-3-nitroanisole, Difluoromethyl 3-nitrophenyl ether | [1][2] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are beyond the scope of this document. For specific methodologies, researchers should consult peer-reviewed chemical literature and established synthesis databases, referencing the compound's CAS number (22236-07-3). Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are typically employed for characterization and purity assessment.

Logical Relationships

The following diagram illustrates the relationship between the compound's name and its core molecular properties.

Figure 1. Relationship between the chemical name and its molecular formula and weight.

References

A Comprehensive Technical Safety Guide on 1-(Difluoromethoxy)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety information for 1-(Difluoromethoxy)-3-nitrobenzene (CAS No: 22236-07-3), a compound often utilized in research and development settings.[1][2] The information is compiled from various Safety Data Sheets (SDS) and chemical databases. A significant portion of the toxicological assessment is inferred from the known profile of nitrobenzene, as specific comprehensive studies on this substituted compound are not widely available.[1][3]

Chemical and Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. This data is essential for proper handling, storage, and experimental design.

| Property | Value | Source |

| CAS Number | 22236-07-3 | [1][2][4] |

| Molecular Formula | C₇H₅F₂NO₃ | [4][5] |

| Molecular Weight | 189.12 g/mol | [4][5] |

| Synonyms | 3-(Difluoromethoxy)nitrobenzene, alpha,alpha-Difluoro-3-nitroanisole | [2][4][5] |

| Physical State | Liquid | [2] |

| Boiling Point | 240-242 °C | [2][5] |

| Density | 1.391 g/cm³ | [2][5] |

| Flash Point | >110 °C (>230 °F) | [5] |

| Storage | Store at room temperature in a cool, dry, well-ventilated place. | [1][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification provides a universal standard for understanding its primary dangers.

| GHS Classification | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[1][3] H315: Causes skin irritation.[1][2][3] H319: Causes serious eye irritation.[1][2][3] H335: May cause respiratory irritation.[1][2][3] |

| Precautionary Statements | P261: Avoid breathing mist/vapours/spray.[2][4] P264: Wash skin thoroughly after handling.[2][6] P270: Do not eat, drink or smoke when using this product.[6] P271: Use only outdoors or in a well-ventilated area.[2][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2] P405: Store locked up.[2][4] P501: Dispose of contents/container to an approved waste disposal plant.[2] |

Experimental Protocols and Workflows

Given the limited specific experimental data, this section outlines standardized workflows for safe handling and emergency response based on the compound's classification.

Proper handling from receipt to disposal is critical to minimize exposure risk. The following workflow should be adopted as a standard laboratory protocol.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. angenechemical.com [angenechemical.com]

- 4. chemscene.com [chemscene.com]

- 5. 1-Difluoromethoxy-3-nitrobenzene, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. sigmaaldrich.com [sigmaaldrich.com]

solubility of 1-(Difluoromethoxy)-3-nitrobenzene in organic solvents

An In-depth Technical Guide on the Solubility of 1-(Difluoromethoxy)-3-nitrobenzene in Organic Solvents

Abstract

The solubility of chemical intermediates is a critical parameter in process chemistry, impacting reaction kinetics, purification strategies, and overall process efficiency. This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in various synthetic pathways. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages solubility data from a structurally analogous compound, 4-Ethoxy-2-fluoro-1-nitrobenzene, to provide a representative analysis. Furthermore, it details a standard experimental protocol for solubility determination via the gravimetric method and includes visualizations for the experimental workflow and the guiding principles of solubility.

Introduction to Solubility

This compound is an aromatic compound characterized by a nitro group and a difluoromethoxy group attached to a benzene ring. These functional groups dictate its polarity and, consequently, its solubility in various solvents. The principle of "like dissolves like" suggests that this polar aromatic compound will exhibit greater solubility in polar organic solvents compared to non-polar ones. Understanding its solubility profile is essential for researchers and chemical engineers in optimizing reaction conditions, selecting appropriate solvents for crystallization, and developing robust purification methods.

Quantitative Solubility Data

While specific experimental solubility data for this compound is not extensively documented in publicly available literature, the solubility of the structurally similar compound, 4-Ethoxy-2-fluoro-1-nitrobenzene, has been reported. This data, presented in Table 1, serves as a valuable proxy to understand the expected solubility behavior of this compound in common alcoholic solvents as a function of temperature. The data shows a positive correlation between temperature and solubility, which is typical for the dissolution of solid solutes in liquid solvents.[1]

Disclaimer: The following data is for the compound 4-Ethoxy-2-fluoro-1-nitrobenzene and is intended to serve as a representative example. Actual solubility values for this compound may vary.

Table 1: Mole Fraction Solubility (x) of 4-Ethoxy-2-fluoro-1-nitrobenzene in Various Organic Solvents [1]

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Methanol | 278.15 | 0.0158 |

| 283.15 | 0.0193 | |

| 288.15 | 0.0235 | |

| 293.15 | 0.0286 | |

| 298.15 | 0.0348 | |

| 303.15 | 0.0423 | |

| 308.15 | 0.0515 | |

| 313.15 | 0.0628 | |

| 318.15 | 0.0765 | |

| Ethanol | 278.15 | 0.0197 |

| 283.15 | 0.0238 | |

| 288.15 | 0.0288 | |

| 293.15 | 0.0348 | |

| 298.15 | 0.0421 | |

| 303.15 | 0.0510 | |

| 308.15 | 0.0618 | |

| 313.15 | 0.0749 | |

| 318.15 | 0.0908 | |

| Isopropanol | 278.15 | 0.0233 |

| 283.15 | 0.0278 | |

| 288.15 | 0.0332 | |

| 293.15 | 0.0398 | |

| 298.15 | 0.0477 | |

| 303.15 | 0.0573 | |

| 308.15 | 0.0687 | |

| 313.15 | 0.0825 | |

| 318.15 | 0.0990 |

Experimental Protocol: Gravimetric Method

The determination of solubility is a fundamental experimental procedure. The gravimetric method is a reliable and widely used technique for measuring the solubility of a solid solute in a liquid solvent.[1]

Objective

To accurately determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment

-

This compound (purity ≥98%)

-

High-purity organic solvent(s)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath

-

Sealed, airtight vessels (e.g., jacketed glass reactor)

-

Calibrated digital thermometer

-

Heated syringe with a compatible filter (e.g., 0.45 μm PTFE)

-

Pre-weighed vials for sampling

-

Vacuum oven

Procedure

-

Preparation : Add an excess amount of solid this compound to a known mass of the chosen solvent in the airtight vessel. Ensuring an excess of solid is crucial for achieving a saturated solution.

-

Equilibration : Place the vessel in the thermostatic shaker bath set to the desired experimental temperature. Allow the mixture to agitate for a sufficient period (e.g., 24-48 hours) to reach solid-liquid equilibrium.

-

Phase Separation : Cease agitation and allow the suspended solid particles to settle for several hours, maintaining the constant temperature.

-

Sampling : Carefully withdraw a sample of the clear supernatant using a syringe pre-heated to the experimental temperature and fitted with a filter. This prevents premature precipitation of the solute.

-

Mass Determination : Dispense the sample into a pre-weighed vial and record the total mass.

-

Solvent Evaporation : Place the vial in a vacuum oven at a moderate temperature until the solvent has completely evaporated and the mass of the remaining solute is constant.

-

Calculation : The mole fraction solubility (x) is calculated using the masses of the solute and the solvent.

Visualization of Processes and Principles

Diagrams are provided below to illustrate the experimental workflow and the fundamental chemical principles governing the solubility of this compound.

Caption: A flowchart of the key steps in the gravimetric method for solubility measurement.

Caption: Illustration of the "like dissolves like" principle for this compound.

References

Spectroscopic Profile of 1-(Difluoromethoxy)-3-nitrobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1-(Difluoromethoxy)-3-nitrobenzene (CAS No. 22236-07-3). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental methodologies employed for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.15 | s | - | H-2 |

| 8.01 - 7.98 | m | - | H-4 | |

| 7.69 - 7.66 | m | - | H-6 | |

| 7.40 - 7.34 | m | - | H-5 | |

| ¹³C | 165.7, 164.9, 160.0 | - | - | Aromatic C-O, C-N |

| 132.3, 132.1 | - | - | Aromatic CH | |

| 130.0, 129.8 | - | - | Aromatic CH | |

| 125.2 | - | - | Aromatic CH | |

| 120.0, 119.6, 116.5 | - | - | Aromatic CH, OCF₂H |

Note: Specific assignments of aromatic protons and carbons can be complex due to the substitution pattern and may require further 2D NMR analysis for unambiguous confirmation.

Table 2: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1570 - 1490 | Strong | Asymmetric NO₂ Stretch |

| 1390 - 1300 | Strong | Symmetric NO₂ Stretch |

| ~3100 | Medium | Aromatic C-H Stretch |

| 1600 - 1400 | Medium to Weak | Aromatic C=C Bending |

| 1250 - 1000 | Strong | C-O (Ether) Stretch |

| 1100 - 1000 | Strong | C-F Stretch |

Table 3: Mass Spectrometry (MS) Fragmentation Data

| m/z | Relative Intensity (%) | Putative Fragment |

| 189 | - | [M]⁺ (Molecular Ion) |

| 143 | - | [M - NO₂]⁺ |

| 123 | - | [M - NO₂ - HF]⁺ |

| 95 | - | [C₆H₄F]⁺ |

| 75 | - | [C₆H₃]⁺ |

Note: The relative intensities of the fragments were not explicitly available in the initial search results and are therefore not quantified. The molecular ion peak is expected at m/z 189.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. Specific parameters for the analysis of this compound may vary between laboratories and instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving 5-25 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ¹³C NMR, proton decoupling is employed to simplify the spectrum, and a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as this compound, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC). Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV) in a vacuum, causing ionization and fragmentation.

Data Acquisition: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of each fragment.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.

electronic effects of the difluoromethoxy substituent

An In-depth Technical Guide to the Electronic Effects of the Difluoromethoxy Substituent

Introduction

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, providing a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest. It offers a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1] This technical guide provides a comprehensive overview of the electronic effects of the difluoromethoxy group, its impact on molecular properties, and its application in drug design, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

The difluoromethoxy group is often considered an intermediate between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, affording a greater degree of control for fine-tuning molecular characteristics.[1][2] Its distinct electronic nature, arising from the interplay of inductive and resonance effects, governs its influence on a molecule's reactivity, acidity/basicity, and potential for intermolecular interactions.

Core Electronic Properties: A Quantitative Analysis

The electronic influence of a substituent is quantitatively described by Hammett parameters, which separate the effect into inductive (field) and resonance components. The difluoromethoxy group is characterized as a moderate electron-withdrawing substituent.[3]

Hammett and Related Electronic Parameters

The following table summarizes key quantitative parameters that describe the electronic and related physicochemical properties of the difluoromethoxy substituent.

| Parameter | Symbol | Value | Description |

| Hammett Constant (meta) | σm | 0.31 | Describes the electronic effect from the meta position, primarily through inductive effects. |

| Hammett Constant (para) | σp | 0.23 | Describes the overall electronic effect from the para position, combining inductive and resonance effects. |

| Inductive/Field Constant | σI / σF | 0.38 | Quantifies the electron-withdrawing effect through bonds and space (inductive/field effect). |

| Resonance Constant | σR | -0.15 | Quantifies the electron-donating or -withdrawing effect via π-system conjugation (resonance). |

| Hansch Lipophilicity Parameter | π | 0.31 | Measures the contribution of the substituent to the lipophilicity of a parent molecule.[4] |

| Abraham Hydrogen Bond Acidity | A | 0.085–0.126 | Quantifies the capacity of the C-H bond in the -OCF₂H group to act as a hydrogen bond donor.[5] |

Note: Hammett parameter values can vary slightly depending on the experimental conditions and the reaction series used for their determination. The values presented are representative consensus values from various sources.

The -OCF₂H group is a moderately electron-withdrawing substituent, primarily through a strong inductive effect (σI = 0.38) caused by the highly electronegative fluorine atoms. This is countered by a weak electron-donating resonance effect (σR = -0.15) from the oxygen lone pairs. The net result is an electron-withdrawing character, particularly noticeable from the meta position (σm = 0.31).

Impact on Physicochemical Properties and Reactivity

The unique electronic signature of the difluoromethoxy group has profound consequences for a molecule's properties, which are strategically exploited in drug design.

Modulation of Acidity and Basicity (pKa)

The net electron-withdrawing nature of the -OCF₂H group significantly influences the acidity or basicity of nearby functional groups.[2] For instance, when attached to a phenol, the difluoromethoxy group stabilizes the corresponding phenoxide anion, thereby increasing the acidity (lowering the pKa) of the phenol compared to its methoxy-substituted counterpart. This modulation of pKa can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[2] For example, the calculated pKa of a 2-difluoromethoxy-substituted estradiol derivative is approximately 8.52, whereas the corresponding 2-methoxy derivative has a calculated pKa of 9.22.[6]

Metabolic Stability

A primary reason for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability.[2] The methoxy group is often susceptible to oxidative O-demethylation by cytochrome P450 enzymes. Replacing it with a difluoromethoxy group can block this metabolic pathway, as the strong carbon-fluorine bonds are resistant to enzymatic cleavage.[1][2] This increased metabolic robustness can lead to a longer drug half-life, reduced clearance, and a lower required dose.[1]

Hydrogen Bonding Capability

A distinctive feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor.[1] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions. This is a characteristic not observed in the methoxy or trifluoromethoxy groups and allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often with the benefit of improved metabolic stability.[1]

Experimental Protocols

Determination of Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ, is a fundamental tool in physical organic chemistry for quantifying substituent effects.[7] The substituent constant (σ) is typically determined by measuring the ionization constants (pKa) of a series of meta- or para-substituted benzoic acids.

Methodology:

-

Synthesis: Synthesize the required substituted benzoic acid (e.g., 4-(difluoromethoxy)benzoic acid).

-

Solution Preparation: Prepare a standard solution of the substituted benzoic acid in a suitable solvent system (e.g., 70:30 ethanol-water).[8]

-

Titration: Titrate the acid solution with a standardized solution of a strong base (e.g., 0.05 M NaOH) at a constant temperature (25°C).[8]

-

pH Monitoring: Monitor the pH of the solution throughout the titration using a calibrated pH meter.

-

pKa Determination: The pKa is determined as the pH at the half-equivalence point of the titration curve.

-

σ Calculation: The Hammett constant (σ) is calculated using the equation: σ = pKa(benzoic acid) - pKa(substituted benzoic acid), as the reaction constant (ρ) for the ionization of benzoic acid in water at 25°C is defined as 1.00.[7][8]

Synthesis of Aryl Difluoromethyl Ethers

A common method for introducing the difluoromethoxy group is through the O-difluoromethylation of phenols.

Representative Protocol: O-Difluoromethylation of 4-Hydroxypyridine [1]

-

Reaction Setup: To a solution of 4-hydroxypyridine in a suitable solvent (e.g., DMF/water), add a base (e.g., potassium carbonate).

-

Reagent Addition: Add a difluoromethylating agent, such as sodium chlorodifluoroacetate, to the mixture.

-

Heating: Heat the reaction mixture at a specified temperature (e.g., 100°C) for several hours while stirring.

-

Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, usually by column chromatography, to yield the desired aryl difluoromethyl ether.

Application in Drug Design: Signaling Pathway Modulation

The properties endowed by the difluoromethoxy group are exemplified in several FDA-approved drugs. Roflumilast (Daliresp®), used to treat chronic obstructive pulmonary disease (COPD), features a difluoromethoxy group that contributes to its potency and metabolic stability.[2]

Mechanism of Action: PDE4 Inhibition by Roflumilast Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Roflumilast increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory pathways, leading to a reduction in inflammation.[2]

Conclusion

The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium. Its unique electronic profile—characterized by a strong electron-withdrawing inductive effect and a weak electron-donating resonance effect—imparts a desirable combination of moderate lipophilicity, enhanced metabolic stability, and the unusual capacity for hydrogen bond donation.[1] These features provide a powerful strategy for optimizing the ADME (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties of drug candidates. By understanding its fundamental electronic characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. web.viu.ca [web.viu.ca]

The Versatile Intermediate: A Technical Guide to 1-(Difluoromethoxy)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics and applications of 1-(difluoromethoxy)-3-nitrobenzene, a key chemical intermediate in the synthesis of complex organic molecules. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent reactions, and highlights its role in the development of pharmaceuticals.

Core Properties of this compound

This compound is a nitroaromatic compound featuring a difluoromethoxy group at the meta position relative to the nitro group. This substitution pattern imparts unique electronic properties that make it a valuable building block in organic synthesis. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₂NO₃ | |

| Molecular Weight | 189.12 g/mol | |

| CAS Number | 22236-07-3 | |

| Appearance | Clear pale yellow to yellow liquid | [1] |

| Boiling Point | 240-242 °C | [2] |

| Density | 1.391 g/cm³ | [2] |

| Refractive Index (@ 20°C) | 1.4995-1.5035 | [1] |

| Flash Point | >110 °C (>230 °F) | [2] |

| LogP | 2.1962 | |

| Topological Polar Surface Area (TPSA) | 52.37 Ų |

Synthesis of this compound

The primary synthetic route to this compound involves the difluoromethylation of 3-nitrophenol. Various methods have been reported, with a common approach being the reaction of 3-nitrophenol with a difluorocarbene source under basic conditions.

Experimental Protocol: Synthesis from 3-Nitrophenol

This protocol is adapted from established patent literature.

Materials:

-

3-Nitrophenol

-

Sodium Hydroxide (NaOH)

-

Chlorodifluoromethane (CHClF₂)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

-

Water

-

Organic solvent (e.g., Dioxane, Ethyl acetate)

Procedure:

-

In a suitable reaction vessel, dissolve 3-nitrophenol in an aqueous solution of sodium hydroxide.

-

Add a phase-transfer catalyst to the mixture.

-

Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.

-

Introduce chlorodifluoromethane gas into the reaction mixture over a period of several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation.

Spectroscopic Data

The characterization of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR Spectrum: The proton NMR spectrum provides characteristic signals for the aromatic protons and the unique proton of the difluoromethoxy group.

-

Mass Spectrum: The mass spectrum shows the molecular ion peak and fragmentation pattern consistent with the structure of the molecule.[3]

-

Infrared (IR) Spectrum: The IR spectrum displays characteristic absorption bands for the nitro group (NO₂) and the C-O and C-F bonds of the difluoromethoxy group.

Application as a Chemical Intermediate: Synthesis of a Pantoprazole Dimer

This compound is a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. A notable example is its use as a starting material in the synthesis of a pantoprazole dimer, a related substance of the proton pump inhibitor pantoprazole.[4]

The synthetic pathway involves the initial reduction of the nitro group to an amine, followed by a series of reactions to construct the final dimeric structure.

Experimental Protocol: Reduction to 3-(Difluoromethoxy)aniline

This protocol is a general procedure for the reduction of nitroarenes and is adapted from published methods.

Materials:

-

This compound

-

Reducing agent (e.g., Zinc powder, Iron powder, or catalytic hydrogenation setup)

-

Acidic or basic medium (e.g., Hydrochloric acid, Acetic acid, or Sodium hydroxide solution)

-

Solvent (e.g., Ethanol, Water)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, suspend this compound in a suitable solvent such as ethanol.

-

Add the reducing agent (e.g., zinc powder) to the suspension.

-

Under controlled conditions (e.g., ice bath), slowly add an aqueous solution of a base (e.g., 12M NaOH).

-

After the addition is complete, heat the reaction mixture (e.g., to 90 °C) for several hours until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and acidify with a strong acid like concentrated hydrochloric acid.

-

Continue heating the reaction for an extended period (e.g., 50 hours at 90 °C).

-

After cooling, basify the mixture with NaOH to a high pH (e.g., 12).

-

Extract the product, 3-(difluoromethoxy)aniline, with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure 3-(difluoromethoxy)aniline.

This technical guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. The detailed information on its properties, synthesis, and applications underscores its significance as a versatile chemical intermediate.

References

- 1. 1-Difluoromethoxy-3-nitrobenzene, 98%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]

- 2. 1-Difluoromethoxy-3-nitrobenzene, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. CN113072539A - Chemical synthesis method of pantoprazole dimer - Google Patents [patents.google.com]

- 4. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(Difluoromethoxy)-3-nitrobenzene for Researchers and Drug Development Professionals

An In-depth Review of its Synthesis, Properties, and Applications in Medicinal Chemistry

This technical guide provides a comprehensive overview of 1-(Difluoromethoxy)-3-nitrobenzene, a valuable building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, potential suppliers, and pricing, along with established experimental protocols for its synthesis. Furthermore, it explores the significance of the difluoromethoxy moiety in medicinal chemistry and illustrates the synthetic utility of this compound in the development of bioactive molecules.

Introduction

This compound (CAS No. 22236-07-3) is an aromatic organic compound characterized by a benzene ring substituted with a difluoromethoxy group and a nitro group at positions 1 and 3, respectively. The presence of the difluoromethoxy (-OCHF₂) group has garnered significant interest in medicinal chemistry. This functional group can serve as a bioisostere for more common groups like hydroxyl, thiol, and methoxy moieties, often leading to improved metabolic stability and a favorable modulation of physicochemical properties.[1] Specifically, the strong carbon-fluorine bonds within the difluoromethoxy group contribute to its high metabolic stability by being resistant to enzymatic cleavage.[1][2] The introduction of fluorine atoms can also enhance lipophilicity and binding affinity of a molecule to its biological target.[3]

The nitro group on the benzene ring provides a versatile handle for a variety of chemical transformations. It can be readily reduced to an amine, which then opens up numerous possibilities for further derivatization, such as amide bond formation or participation in coupling reactions.[3] This makes this compound a highly adaptable precursor for the synthesis of diverse molecular scaffolds with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 22236-07-3 |

| Molecular Formula | C₇H₅F₂NO₃ |

| Molecular Weight | 189.12 g/mol |

| Appearance | Clear pale yellow to yellow liquid |

| Purity | ≥95-98% (typical) |

| Storage | Sealed in dry, 2-8°C |

Potential Suppliers and Pricing

A selection of potential suppliers for this compound is provided below. Prices are subject to change and may vary based on quantity and purity.

| Supplier | Product Number | Purity | Quantity | Price (USD) |

| Thermo Scientific Chemicals | B22267.14 | 98% | 25 g | $174.65 (Online Exclusive) |

| ChemScene | CS-W015967 | ≥98% | - | Inquiry required |

| BLD Pharm | - | - | - | Inquiry required |

| Anant Pharmaceuticals Pvt. Ltd. | ANT-GEN-109 | - | - | Inquiry required |

| CP Lab Safety | - | min 98% | 25 g | $186.73 |

| ChemShuttle | YQF1146 | 95% | - | Inquiry required |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the O-difluoromethylation of 3-nitrophenol. Several patented methods describe a water-phase synthesis process which offers advantages such as avoiding the need for solvent recovery and reducing environmental impact.[4][5]

Water-Phase Synthesis from 3-Nitrophenol

This protocol is based on a method described in patent literature.[4][5]

Materials:

-

3-Nitrophenol (m-NP)

-

Sodium hydroxide (NaOH)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

-

Chlorodifluoromethane (HCFC-22)

-

Water (H₂O)

Procedure:

-

In a four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a gas inlet tube, charge 3-nitrophenol, sodium hydroxide, the phase-transfer catalyst, and water.

-

Heat the mixture with stirring to the desired reaction temperature (ranging from 40°C to 100°C).

-

Once the reaction temperature is reached, begin to introduce chlorodifluoromethane gas into the reaction mixture. The molar ratio of 3-nitrophenol to chlorodifluoromethane can range from 1:1 to 1:10.

-

Continue the reaction for a period of 1 to 40 hours, maintaining the temperature and continuous feeding of chlorodifluoromethane.

-

After the reaction is complete, cool the mixture and separate the organic phase.

-

Wash the crude product with an alkaline solution followed by water.

-

For purification, the crude product can be subjected to steam distillation to yield this compound with a purity of >98%.

Reaction Parameters and Yields from Patent Examples:

| 3-Nitrophenol | NaOH | Catalyst | Water | Temp. | Time | Yield |

| 50g | 160g | 5.0g Tetrabutylammonium bromide | 375g | 100°C | 40h | 96.3% |

| 50g | 60g | 1.0g Tetrabutyl phosphonium bromide | 375g | 95°C | 24h | 89.3% |

| 50g | 15g | 0.5g Tetrabutylammonium bromide | 375g | 40°C | 1h | 14.8% |

Mandatory Visualizations

Synthetic Workflow

The general workflow for the synthesis of this compound from 3-nitrophenol is depicted below.

Caption: Synthetic workflow for this compound.

Role in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of more complex molecules, including potential kinase inhibitors. The following diagram illustrates a generalized pathway for its utilization in drug discovery.

Caption: Synthetic utility in developing bioactive molecules.

Conclusion

This compound is a strategically important chemical intermediate for the pharmaceutical industry. Its unique combination of a metabolically robust difluoromethoxy group and a synthetically versatile nitro group makes it an attractive starting material for the synthesis of novel therapeutic agents. The availability of scalable and environmentally conscious synthetic routes further enhances its appeal. This guide provides researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 5. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide on the Storage and Stability of 1-(Difluoromethoxy)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and handling of 1-(Difluoromethoxy)-3-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety throughout its lifecycle, from laboratory research to commercial application.

Chemical Properties and Structure

This compound is an aromatic nitro compound with the molecular formula C₇H₅F₂NO₃ and a molecular weight of 189.12 g/mol . Its structure features a benzene ring substituted with a difluoromethoxy group and a nitro group at positions 1 and 3, respectively.

Synonyms:

-

3-(Difluoromethoxy)nitrobenzene

-

alpha,alpha-Difluoro-3-nitroanisole

Recommended Storage Conditions

Proper storage is paramount to maintain the integrity of this compound. Conflicting recommendations from various suppliers exist, suggesting that the optimal storage condition may depend on the purity of the compound and the intended duration of storage.

-

General Recommendation: Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

-

Refrigeration: For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.[1]

-

Room Temperature: Some suppliers indicate that the compound can be stored at room temperature for shorter periods.[2]

It is crucial to store the compound in tightly sealed containers to protect it from moisture and atmospheric contaminants. The use of dark-colored glass bottles is also advisable to prevent exposure to light.[3]

Stability Profile and Potential Degradation Pathways

While specific stability data for this compound is not extensively published, its chemical structure suggests susceptibility to several degradation pathways common to aromatic nitro compounds and ethers.

Factors Influencing Stability:

-

Temperature: Elevated temperatures can accelerate the rate of decomposition. Aromatic nitro compounds can undergo thermal decomposition, which may be exothermic.

-

Light: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products. The nitroaromatic group is a known chromophore that can absorb light and trigger degradation.

-

Humidity: Moisture can facilitate hydrolysis of the difluoromethoxy group, although the C-F bonds are generally strong and confer a degree of metabolic stability.

-

pH: The stability of the compound may be pH-dependent, with acidic or basic conditions potentially catalyzing hydrolysis or other reactions.

-

Oxidizing and Reducing Agents: Aromatic nitro compounds are susceptible to reduction of the nitro group to an amino group. Contact with strong oxidizing or reducing agents should be avoided.[4]

The difluoromethoxy group is generally considered a metabolically stable bioisostere of a methoxy group, being more resistant to oxidative metabolism.[5] However, the overall stability of the molecule will be influenced by the interplay of both the difluoromethoxy and the nitro functional groups.

References

- 1. 22236-07-3|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-Difluoromethoxy-3-nitrobenzene, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to Difluoromethyl 3-Nitrophenyl Ether: Synonyms, Identifiers, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity difluoromethyl 3-nitrophenyl ether, including its synonyms, chemical identifiers, and potential applications in research and development. The information is presented to be a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Identity and Properties

Difluoromethyl 3-nitrophenyl ether is a nitroaromatic compound characterized by the presence of a difluoromethoxy group attached to a nitrophenyl ring. This combination of functional groups imparts unique electronic and physicochemical properties to the molecule, making it an interesting candidate for further investigation.

Synonyms and Identifiers

A comprehensive list of synonyms and identifiers for difluoromethyl 3-nitrophenyl ether is provided in Table 1, facilitating its identification across various chemical databases and literature sources.

| Identifier Type | Value |

| IUPAC Name | 1-(difluoromethoxy)-3-nitrobenzene |

| CAS Number | 22236-07-3 |

| PubChem CID | 2774117 |

| Molecular Formula | C₇H₅F₂NO₃ |

| Molecular Weight | 189.12 g/mol |

| Synonyms | 3-(Difluoromethoxy)nitrobenzene, alpha,alpha-Difluoro-3-nitroanisole |

Physicochemical Data

Key physicochemical properties of difluoromethyl 3-nitrophenyl ether are summarized in Table 2. These computed properties offer insights into the molecule's behavior in various chemical and biological systems.

| Property | Value |

| XLogP3 | 2.2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area | 55.4 Ų |

Experimental Protocols

Synthesis of Difluoromethyl 3-Nitrophenyl Ether

The synthesis of aryl difluoromethyl ethers can be achieved through several established methods. A common approach involves the reaction of a corresponding phenol with a difluoromethylating agent. A plausible synthetic route for difluoromethyl 3-nitrophenyl ether is outlined below:

Reaction: Nucleophilic substitution of 3-nitrophenol with a difluoromethylating agent.

Reagents and Materials:

-

3-Nitrophenol

-

A suitable difluoromethylating agent (e.g., chlorodifluoromethane, sodium chlorodifluoroacetate, or a more modern electrophilic difluoromethylating reagent)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

An appropriate solvent (e.g., dimethylformamide, acetonitrile)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

To a solution of 3-nitrophenol in a suitable solvent, add a base to deprotonate the phenolic hydroxyl group.

-

Introduce the difluoromethylating agent to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature and monitor the progress of the reaction using a suitable analytical technique (e.g., thin-layer chromatography, LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup to remove inorganic salts.

-

Extract the product into an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain pure difluoromethyl 3-nitrophenyl ether.

Note: The specific reaction conditions, including temperature, reaction time, and choice of reagents, would require optimization for this particular substrate.

Analytical Characterization

The identity and purity of the synthesized difluoromethyl 3-nitrophenyl ether can be confirmed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is suitable for the separation of this moderately polar compound.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the nitroaromatic chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polarity capillary column.

-

Carrier Gas: Helium or hydrogen.

-

Injection: Splitless injection for trace analysis.

-

Ionization: Electron ionization (EI).

-

Detection: Mass spectrometry to confirm the molecular weight and fragmentation pattern of the compound.

Potential Biological Activity and Signaling Pathways

While direct biological studies on difluoromethyl 3-nitrophenyl ether are limited, its structural features suggest potential interactions with biological targets. Notably, some sources indicate that 3-(difluoromethoxy)nitrobenzene can be used as a precursor for the synthesis of glucan synthase inhibitors.

Glucan Synthase Inhibition: A Potential Mechanism of Action

Glucan synthases are enzymes responsible for the synthesis of glucans, which are essential components of the cell walls of fungi. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death. This makes glucan synthase an attractive target for the development of antifungal drugs.

The nitroaromatic and difluoromethoxy moieties of difluoromethyl 3-nitrophenyl ether could potentially contribute to its binding to and inhibition of glucan synthase. The nitro group is a strong electron-withdrawing group that can participate in various interactions, while the difluoromethoxy group can act as a lipophilic hydrogen bond donor, potentially enhancing binding affinity to the enzyme's active site.

Signaling Pathways in Fungal Cell Wall Integrity

The regulation of glucan synthesis and cell wall integrity in fungi involves complex signaling pathways. A key pathway is the Cell Wall Integrity (CWI) pathway, which is activated in response to cell wall stress. This pathway involves a series of protein kinases that ultimately regulate the expression of genes involved in cell wall synthesis and remodeling, including the genes encoding glucan synthase subunits.

Caption: Fungal Cell Wall Integrity Signaling Pathway and Potential Inhibition.

Experimental and Logical Workflows

To further investigate the properties and potential applications of difluoromethyl 3-nitrophenyl ether, a structured experimental workflow is essential.

Caption: Experimental Workflow for Synthesis, Analysis, and Biological Evaluation.

This guide provides a foundational understanding of difluoromethyl 3-nitrophenyl ether. Further experimental investigation is warranted to fully elucidate its chemical and biological properties and to explore its potential as a lead compound in drug discovery or as a valuable building block in organic synthesis.

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(Difluoromethoxy)-3-nitrobenzene from 3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 1-(difluoromethoxy)-3-nitrobenzene, a valuable building block in medicinal chemistry and materials science. The primary synthetic route discussed is the difluoromethylation of 3-nitrophenol using a difluorocarbene source under phase-transfer catalysis conditions. This method offers a clean and efficient pathway to the desired product. This application note includes a summary of reaction conditions, a detailed experimental protocol, and a workflow diagram for clarity.

Introduction

The introduction of a difluoromethoxy (-OCF₂H) group into organic molecules is a widely used strategy in drug discovery and development. This moiety can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. This compound serves as a key intermediate for the synthesis of various pharmaceutical and agrochemical agents. The protocols outlined below are based on established methods for the synthesis of aryl difluoromethyl ethers.[1][2]

Data Presentation

The synthesis of this compound from 3-nitrophenol has been reported under various conditions, leading to a range of yields. The following table summarizes the quantitative data from different protocols.

| Protocol | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Protocol 1 | Sodium Hydroxide | Water/Dioxane | - | 60 | 3 | 70 | Not Reported |

| Protocol 2 | Sodium Hydroxide | Water | Tetrabutylammonium Bromide | 40 | 1 | 89.3 | >98 |

| Protocol 3 | Sodium Hydroxide | Water | Tetrabutyl Phosphonium Bromide | 95 | 24 | Not specified for m-isomer | >98 |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound from 3-nitrophenol. This protocol is adapted from procedures reported in the patent literature.[1][2]

Materials:

-

3-Nitrophenol

-

Sodium Hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Difluorochloromethane (CHClF₂)

-

Dioxane (optional)

-

Water (H₂O)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Four-hole reaction flask

-

Stirrer

-

Reflux condenser

-

Gas inlet tube

-

Thermometer

Procedure:

-

Reaction Setup: In a 1000 mL four-hole reaction flask equipped with a mechanical stirrer, reflux condenser, gas inlet tube, and thermometer, combine 3-nitrophenol (e.g., 10g), sodium hydroxide (e.g., 14.5g), water (e.g., 18ml), and dioxane (e.g., 36ml).[1] Alternatively, for a water-phase synthesis, combine 3-nitrophenol, sodium hydroxide, and a phase-transfer catalyst like tetrabutylammonium bromide in water.[1][2]

-

Reaction Execution: Heat the mixture to the desired temperature (e.g., 60°C) with vigorous stirring.[1]

-

Introduction of Difluorochloromethane: Introduce a steady stream of difluorochloromethane gas into the reaction mixture through the gas inlet tube for a specified duration (e.g., 3 hours).[1] The reaction temperature should be carefully monitored and maintained.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. If an organic solvent like dioxane was used, pour the mixture into a larger volume of ice water (e.g., 500 mL) and extract the product with a suitable organic solvent such as ethyl acetate (3 x 100 mL).[1] For the water-phase synthesis, the organic phase can be directly separated.[1][2]

-

Purification: Wash the combined organic extracts with a dilute solution of sodium hydroxide and then with water until the washings are neutral. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: The crude this compound can be further purified by steam distillation or distillation under reduced pressure to yield the final product with high purity.[1][2]

Characterization Data:

While detailed spectral data is not available in the searched documents, a commercially available sample of 3-(difluoromethoxy)nitrobenzene provides a reference ¹H NMR spectrum.

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the general experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for the synthesis of this compound.

Caption: General experimental workflow for the synthesis.

References

difluoromethylation of 3-nitrophenol with chlorodifluoromethane

Introduction

The introduction of a difluoromethyl (-CF2H) group into organic molecules is a crucial strategy in medicinal chemistry and drug development.[1][2][3] The unique properties of the difluoromethyl group, such as its ability to act as a lipophilic hydrogen bond donor and a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, can significantly enhance the pharmacokinetic and pharmacodynamic profile of drug candidates.[2][3] Specifically, the O-difluoromethylation of phenols to form aryl difluoromethyl ethers is a common transformation. This document provides detailed protocols for the O-difluoromethylation of 3-nitrophenol using chlorodifluoromethane (CHF2Cl), a readily available and cost-effective reagent.

Reaction Principle

The O-difluoromethylation of 3-nitrophenol with chlorodifluoromethane proceeds via the in-situ generation of difluorocarbene (:CF2) under basic conditions. The phenoxide, formed by the deprotonation of 3-nitrophenol with a base such as sodium hydroxide, acts as a nucleophile and traps the electrophilic difluorocarbene. Subsequent protonation of the resulting intermediate yields the desired product, 1-(difluoromethoxy)-3-nitrobenzene. While effective, it is important to note that chlorodifluoromethane is an ozone-depleting substance, and alternative, more environmentally friendly difluoromethylating agents are available.[4]

Experimental Protocols

Protocol 1: O-Difluoromethylation of 3-Nitrophenol in a Biphasic System

This protocol is adapted from a documented synthesis of m-difluoromethoxy nitrobenzene.[5]

Materials:

-

3-Nitrophenol

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water (deionized)

-

Chlorodifluoromethane (CHF2Cl) gas

-

Ethyl acetate

-

Magnesium sulfate (MgSO4)

-

Reaction vessel equipped with a stirrer, condenser, gas inlet, and temperature control

Procedure:

-

In a suitable reaction vessel, prepare a mixture of 3-nitrophenol (10 g), sodium hydroxide (14.5 g), dioxane (36 ml), and water (18 ml).

-

Heat the mixture to 60°C with vigorous stirring.

-

Introduce a steady stream of chlorodifluoromethane gas into the reaction mixture for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 500 ml of ice water.

-

Extract the aqueous phase three times with 100 ml of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method (e.g., distillation or chromatography) to yield this compound.

Protocol 2: O-Difluoromethylation of 3-Nitrophenol using a Phase-Transfer Catalyst in an Aqueous System

This protocol is a generalized procedure based on a patented water-phase synthesis process.[6]

Materials:

-

3-Nitrophenol

-

Sodium hydroxide (NaOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Water (deionized)

-

Chlorodifluoromethane (CHF2Cl) gas

-

Reaction vessel equipped with a stirrer, condenser, gas inlet, and temperature control

Procedure:

-

To a reaction vessel, add 3-nitrophenol, sodium hydroxide, the phase-transfer catalyst, and water.

-

Heat the mixture to a temperature between 40-100°C while stirring vigorously.

-

Continuously introduce chlorodifluoromethane gas into the reaction mixture. The molar ratio of 3-nitrophenol to chlorodifluoromethane should be between 1:1 and 1:10.

-

Maintain the reaction for 1 to 40 hours.

-

Upon completion, cool the reaction mixture and separate the organic phase.

-

Wash the organic phase with an alkaline solution and then with water to obtain the crude product.

-

Further purification can be achieved by steam distillation to yield high-purity this compound.

Data Presentation

| Parameter | Protocol 1 | Reference |

| Substrate | 3-Nitrophenol | [5] |

| Reagents | NaOH, Dioxane, H2O, CHF2Cl | [5] |

| Temperature | 60°C | [5] |

| Reaction Time | 3 hours | [5] |